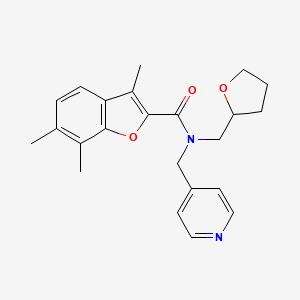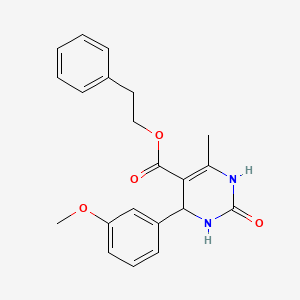![molecular formula C15H30N2OS B4989144 (3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol](/img/structure/B4989144.png)
(3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol, also known as AZD-5213, is a novel drug candidate that has been developed for the treatment of respiratory disorders such as chronic obstructive pulmonary disease (COPD) and asthma. The drug belongs to the class of muscarinic receptor antagonists, which are known to block the action of acetylcholine at muscarinic receptors, thereby reducing the bronchoconstriction and mucus production in the airways.
Mécanisme D'action
The mechanism of action of (3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol involves the selective antagonism of the M3 muscarinic receptor, which is expressed on smooth muscle cells in the airways. By blocking the action of acetylcholine at this receptor, (3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol reduces the bronchoconstriction and mucus production that are characteristic of respiratory diseases such as COPD and asthma. This results in improved lung function and reduced symptoms such as coughing and wheezing.
Biochemical and Physiological Effects:
(3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol has been shown to have several biochemical and physiological effects in preclinical studies. These include a reduction in airway hyperresponsiveness, a decrease in airway inflammation, and an improvement in lung function. Furthermore, (3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol for lab experiments is its selectivity for the M3 muscarinic receptor, which allows for more precise targeting of this receptor subtype. Furthermore, the rapid onset of action and long duration of effect of (3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol make it a useful tool for studying the role of muscarinic receptors in respiratory diseases. However, one limitation of (3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol is its relatively low solubility, which can make it difficult to formulate for certain experiments.
Orientations Futures
There are several potential future directions for research on (3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol. One area of interest is the development of combination therapies that include (3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol and other drugs with complementary mechanisms of action. For example, (3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol could be combined with a beta-agonist to provide synergistic bronchodilator effects. Another potential direction is the investigation of (3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol in patient populations with specific genetic mutations that affect muscarinic receptor function. Finally, further studies are needed to determine the long-term safety and efficacy of (3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol in humans, and to explore its potential for the treatment of other respiratory diseases beyond COPD and asthma.
Méthodes De Synthèse
The synthesis of (3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol involves several steps, starting with the reaction of 1-azepanamine with 3-(methylthio)propylmagnesium bromide to form the corresponding amine. This amine is then reacted with (R)-3-hydroxypiperidine to form the desired product, which is further purified by column chromatography. The overall yield of the synthesis is around 20%, and the purity of the final product is typically greater than 99%.
Applications De Recherche Scientifique
(3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol has been extensively studied in preclinical models of respiratory diseases, including animal models of COPD and asthma. In these studies, the drug has been shown to have potent bronchodilator and anti-inflammatory effects, which are believed to be mediated by its antagonism of the M3 muscarinic receptor. Furthermore, (3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol has been shown to have a rapid onset of action and a long duration of effect, making it a promising candidate for the treatment of respiratory diseases.
Propriétés
IUPAC Name |
(3R,4R)-4-(azepan-1-yl)-1-(3-methylsulfanylpropyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2OS/c1-19-12-6-8-16-11-7-14(15(18)13-16)17-9-4-2-3-5-10-17/h14-15,18H,2-13H2,1H3/t14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKRBSHXWXRFLA-HUUCEWRRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCN1CCC(C(C1)O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCCN1CC[C@H]([C@@H](C1)O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-(azepan-1-yl)-1-(3-methylsulfanylpropyl)piperidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diethyl {[butyl(methylsulfonyl)amino]methyl}phosphonate](/img/structure/B4989083.png)
![N-[1-(4-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-4-nitro-N-phenylbenzamide](/img/structure/B4989087.png)

![4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4989100.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide](/img/structure/B4989104.png)

![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4989115.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4989129.png)
![3-ethyl-5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4989136.png)
![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-4-bromophenyl acetate](/img/structure/B4989155.png)
![N-(1-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B4989166.png)
